PDE9A Inhibition Potency: 3-Fluoro vs. 5-Fluoro Pyridine Regioisomer in an Identical Pyrazolopyrimidine Scaffold
In a direct head-to-head comparison within the same US patent (US 12,247,031) using the identical pyrazolopyrimidine core, the derivative incorporating the 3-fluoropyridin-2-yl cyclobutylamine fragment (Example 16) exhibited a PDE9A Ki of 0.461 nM. By contrast, the 5-fluoropyridin-2-yl regioisomeric counterpart (Example 14) achieved a Ki of 0.120 nM, representing an approximately 3.8-fold difference in potency attributable solely to the position of the fluorine atom on the pyridine ring [1][2]. Both compounds were evaluated under identical assay conditions (room temperature, 384-well microtiter plates, 20.2 μL incubation volume) [2]. This demonstrates that the 3-fluoro regioisomer occupies a distinct potency space and cannot be replaced by the 5-fluoro analog without altering the pharmacological profile.
| Evidence Dimension | PDE9A inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.461 nM (3-fluoropyridin-2-yl derivative, Example 16 of US 12,247,031) |
| Comparator Or Baseline | Ki = 0.120 nM (5-fluoropyridin-2-yl derivative, Example 14 of US 12,247,031) |
| Quantified Difference | 3.8-fold difference in Ki (5-fluoro is more potent) |
| Conditions | Recombinant human PDE9A; room temperature; 384-well microtiter plates; 20.2 μL incubation volume; fluorogenic substrate-based assay |
Why This Matters
This quantifies the regioisomeric sensitivity of PDE9A target engagement, directly informing SAR-driven medicinal chemistry decisions and justifying procurement of the specific 3-fluoro regioisomer for PDE9 inhibitor programs.
- [1] US Patent 12,247,031. Cyclobutyl pyrazolopyrimidine PDE9 inhibitors. Merck Sharp & Dohme Corp., issued March 11, 2025. View Source
- [2] BindingDB entry BDBM726429 (3-fluoro, Example 16, Ki = 0.461 nM) and BDBM726423 (5-fluoro, Example 14, Ki = 0.120 nM). BindingDB, accessed 2025. View Source
